N-(3-chloro-4-methylphenyl)-2-((3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
Description
This compound is a multifunctional acetamide derivative featuring a tetrahydropyridinone core substituted with cyano, nitroaryl, and thioacetamide groups. Its structural complexity arises from the integration of a 3-nitrophenyl moiety at the 4-position of the pyridine ring and a 3-chloro-4-methylphenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c1-12-5-6-14(8-18(12)22)24-20(28)11-31-21-17(10-23)16(9-19(27)25-21)13-3-2-4-15(7-13)26(29)30/h2-8,16H,9,11H2,1H3,(H,24,28)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJJJWGOAVAFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O3S |
| Molecular Weight | 397.86 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Anticancer Activity
Several studies have reported on the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrate significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation:
- Animal Models : In vivo studies using rat models of inflammation have indicated a marked decrease in inflammatory markers when treated with the compound.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Anti-inflammatory Effects :
- Insecticidal Bioefficacy :
Comparison with Similar Compounds
Physicochemical Properties
Melting points (m.p.) and spectroscopic data (IR, NMR) are critical for characterizing crystallinity and structural integrity:
- : Analogs with tetrahydronaphthalene groups exhibited m.p. ranges of 190–262°C .
- : A quinoxaline derivative showed a m.p. of 230–232°C .
The nitro group in the target compound may elevate its m.p. compared to chloro- or methoxy-substituted analogs due to enhanced intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
